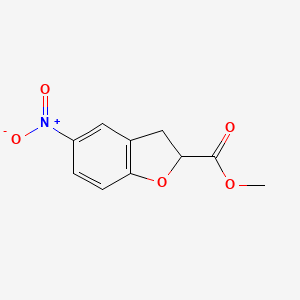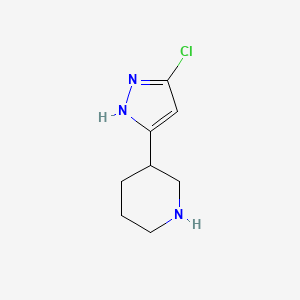![molecular formula C28H22O2 B13134971 [9,9'-Bianthracene]-9,9'(10H,10'H)-diol CAS No. 4393-30-0](/img/structure/B13134971.png)
[9,9'-Bianthracene]-9,9'(10H,10'H)-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9’,10,10’-Tetrahydro-[9,9’-bianthracene]-9,9’-diol is a complex organic compound with the molecular formula C28H22O2. This compound is characterized by its unique structure, which includes two anthracene units connected by a central carbon-carbon bond, with hydroxyl groups attached to the 9 and 9’ positions. This structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’,10,10’-Tetrahydro-[9,9’-bianthracene]-9,9’-diol typically involves the reduction of 9,9’,10,10’-tetrahydro-9,9’-bianthryl. One common method includes the use of lithium aluminum hydride (LiAlH4) as a reducing agent under anhydrous conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
9,9’,10,10’-Tetrahydro-[9,9’-bianthracene]-9,9’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or quinones.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of 9,9’,10,10’-tetrahydro-9,9’-bianthracene-9,9’-dione.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
9,9’,10,10’-Tetrahydro-[9,9’-bianthracene]-9,9’-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 9,9’,10,10’-Tetrahydro-[9,9’-bianthracene]-9,9’-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions, which can affect its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
9,9’,10,10’-Tetrahydro-9,9’-bianthryl: A precursor in the synthesis of 9,9’,10,10’-Tetrahydro-[9,9’-bianthracene]-9,9’-diol.
Sennoside B: A related compound with similar structural features but different functional groups and biological activity.
Uniqueness
9,9’,10,10’-Tetrahydro-[9,9’-bianthracene]-9,9’-diol is unique due to its specific hydroxylation pattern and the resulting chemical properties
Properties
CAS No. |
4393-30-0 |
|---|---|
Molecular Formula |
C28H22O2 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
9-(9-hydroxy-10H-anthracen-9-yl)-10H-anthracen-9-ol |
InChI |
InChI=1S/C28H22O2/c29-27(23-13-5-1-9-19(23)17-20-10-2-6-14-24(20)27)28(30)25-15-7-3-11-21(25)18-22-12-4-8-16-26(22)28/h1-16,29-30H,17-18H2 |
InChI Key |
HOYQGPPBWCCHOS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C31)(C4(C5=CC=CC=C5CC6=CC=CC=C64)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


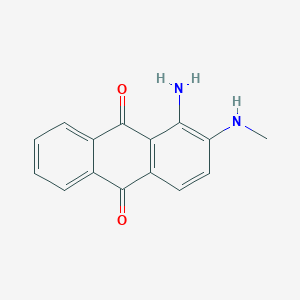
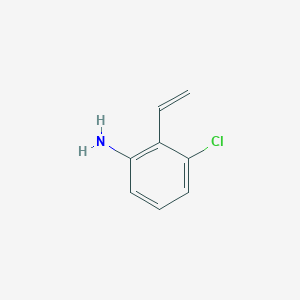
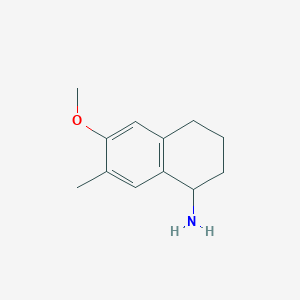
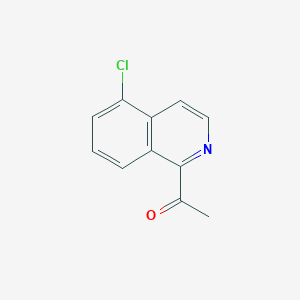
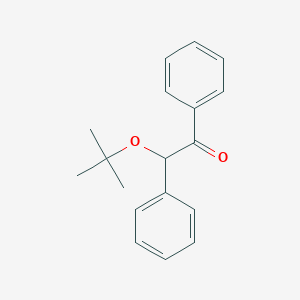
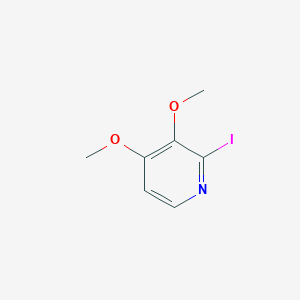
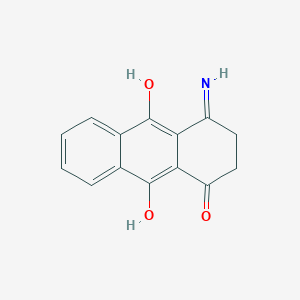




![9,10-Anthracenedione, 1,5-bis[(1-methylethyl)amino]-](/img/structure/B13134922.png)
